molecular formula C15H9ClN4OS B8210265 1-(3-Chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea

1-(3-Chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea

Cat. No.: B8210265
M. Wt: 328.8 g/mol
InChI Key: URCZUKFRZQNQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HB007 is a small molecule degrader of small ubiquitin-related modifier 1 (SUMO1). It induces ubiquitination and degradation of SUMO1, leading to reduced tumor growth in vivo. HB007 has shown potential in the research of brain, breast, colon, and lung cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HB007 involves multiple steps, including the formation of a core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized with high purity, typically exceeding 99% .

Industrial Production Methods

Industrial production of HB007 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and efficacy of the compound .

Scientific Research Applications

HB007 has a wide range of scientific research applications, including:

Mechanism of Action

HB007 exerts its effects by binding to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1). This binding induces the interaction of CAPRIN1 with F-box protein 42 (FBXO42), which recruits SUMO1 to the CAPRIN1-CUL1-FBXO42 ubiquitin ligase complex. SUMO1 is then ubiquitinated and degraded, leading to reduced tumor growth .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4OS/c16-10-2-1-3-11(7-10)18-14(21)20-15-19-12-5-4-9(8-17)6-13(12)22-15/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCZUKFRZQNQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea
Reactant of Route 3
Reactant of Route 3
1-(3-Chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea
Reactant of Route 4
Reactant of Route 4
1-(3-Chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3-Chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3-Chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.